

# A Comparative Analysis of Liraglutide and Other GLP-1 Agonists for Efficacy

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Liraglutide against other prominent glucagon-like peptide-1 (GLP-1) receptor agonists, including Semaglutide, Dulaglutide, and Exenatide. The information presented is supported by data from key clinical trials to aid in research and development decisions.

## **Quantitative Efficacy Comparison**

The following tables summarize the key efficacy outcomes from head-to-head clinical trials comparing Liraglutide with other GLP-1 agonists.

**Glycemic Control: HbA1c Reduction** 



| Clinical<br>Trial | Liraglutid<br>e<br>(Dosage) | Comparat<br>or<br>(Dosage)                 | Mean<br>Baseline<br>HbA1c                 | Mean HbA1c Reductio n with Liraglutid e | Mean HbA1c Reductio n with Comparat or | Treatment<br>Differenc<br>e               |
|-------------------|-----------------------------|--------------------------------------------|-------------------------------------------|-----------------------------------------|----------------------------------------|-------------------------------------------|
| LEAD-6            | 1.8 mg<br>once daily        | Exenatide<br>(10 μg<br>twice daily)        | 8.2%                                      | -1.12%                                  | -0.79%                                 | -0.33%<br>(p<0.0001)<br>[1]               |
| AWARD-6           | 1.8 mg<br>once daily        | Dulaglutide<br>(1.5 mg<br>once<br>weekly)  | ~8.1%                                     | -1.36%                                  | -1.42%                                 | +0.06%<br>(non-<br>inferiority<br>met)[2] |
| STEP 8            | 3.0 mg<br>once daily        | Semaglutid<br>e (2.4 mg<br>once<br>weekly) | Not Applicable (Weight Manageme nt Trial) | See<br>Weight<br>Loss Table             | See<br>Weight<br>Loss Table            | Not<br>Applicable                         |

# Weight Management: Body Weight Reduction



| Clinical<br>Trial | Liraglutid<br>e<br>(Dosage) | Comparat<br>or<br>(Dosage)                 | Mean<br>Baseline<br>Weight | Mean Weight Reductio n with Liraglutid e | Mean Weight Reductio n with Comparat or | Treatment<br>Differenc<br>e         |
|-------------------|-----------------------------|--------------------------------------------|----------------------------|------------------------------------------|-----------------------------------------|-------------------------------------|
| LEAD-6            | 1.8 mg<br>once daily        | Exenatide<br>(10 µg<br>twice daily)        | Not<br>Specified           | -3.24 kg                                 | -2.87 kg                                | Not<br>Statistically<br>Significant |
| AWARD-6           | 1.8 mg<br>once daily        | Dulaglutide<br>(1.5 mg<br>once<br>weekly)  | ~91 kg                     | -2.90 kg                                 | -3.61 kg                                | +0.71 kg                            |
| STEP 8            | 3.0 mg<br>once daily        | Semaglutid<br>e (2.4 mg<br>once<br>weekly) | ~104.5 kg                  | -6.4% (-7.1<br>kg)                       | -15.8%<br>(-16.9 kg)                    | -9.4 percentage points (p<0.001)    |

### **Experimental Protocols**

Detailed methodologies for the key clinical trials cited are provided below.

### **LEAD-6 Trial: Liraglutide vs. Exenatide**

The Liraglutide Effect and Action in Diabetes 6 (LEAD-6) trial was a 26-week, randomized, open-label, parallel-group, multinational study.

- Objective: To compare the efficacy and safety of Liraglutide 1.8 mg once daily with Exenatide 10 μg twice daily in adults with type 2 diabetes inadequately controlled on metformin, sulfonylurea, or both.
- Population: 464 adults with type 2 diabetes.
- Intervention: Participants were randomized to receive either Liraglutide (1.8 mg once daily)
   or Exenatide (10 μg twice daily) as add-on therapy to their existing oral antidiabetic



medication.

- Primary Outcome: Change in glycosylated hemoglobin (HbA1c) from baseline to week 26.[1]
- Key Secondary Outcomes: Change in fasting plasma glucose, body weight, and the incidence of adverse events.

### AWARD-6 Trial: Liraglutide vs. Dulaglutide

The AWARD-6 trial was a 26-week, randomized, open-label, phase 3, non-inferiority trial.

- Objective: To compare the efficacy and safety of once-weekly Dulaglutide 1.5 mg with oncedaily Liraglutide 1.8 mg in patients with type 2 diabetes treated with metformin.[2]
- Population: 599 patients with inadequately controlled type 2 diabetes on metformin (≥1500 mg/day).[2]
- Intervention: Patients were randomly assigned to receive either Dulaglutide 1.5 mg once weekly or Liraglutide 1.8 mg once daily.[2]
- Primary Outcome: To establish the non-inferiority of Dulaglutide to Liraglutide in the mean change in HbA1c from baseline at 26 weeks, with a non-inferiority margin of 0.4%.[2]
- Key Secondary Outcomes: Change in body weight, fasting plasma glucose, and safety and tolerability profiles.

### STEP 8 Trial: Liraglutide vs. Semaglutide

The Semaglutide Treatment Effect in People with obesity (STEP) 8 trial was a 68-week, randomized, open-label, phase 3b trial.

- Objective: To compare the efficacy and safety of once-weekly subcutaneous Semaglutide 2.4
  mg versus once-daily subcutaneous Liraglutide 3.0 mg for weight management in adults with
  overweight or obesity without diabetes.
- Population: 338 adults with a BMI of ≥30 or ≥27 with at least one weight-related comorbidity, without diabetes.



- Intervention: Participants were randomized in a 3:1:3:1 ratio to receive Semaglutide 2.4 mg, matching placebo, Liraglutide 3.0 mg, or matching placebo, in addition to diet and physical activity counseling. The active treatment groups were open-label, but were double-blinded against their respective placebo groups.
- Primary Outcome: Percentage change in body weight from baseline to week 68.
- Key Secondary Outcomes: Achievement of weight loss of 10% or more, 15% or more, and 20% or more.

# Visualized Signaling Pathways and Experimental Workflows

### **GLP-1 Receptor Signaling Pathway**



Click to download full resolution via product page

Caption: GLP-1 Receptor Signaling Cascade.

## **Comparative GLP-1 Agonist Clinical Trial Workflow**





Click to download full resolution via product page

Caption: Comparative GLP-1 Agonist Trial Workflow.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 2. Once-weekly dulaglutide versus once-daily liraglutide in metformin-treated patients with type 2 diabetes (AWARD-6): a randomised, open-label, phase 3, non-inferiority trial PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Liraglutide and Other GLP-1 Agonists for Efficacy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673954#validating-the-efficacy-of-liraglutide-versus-other-glp-1-agonists]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com